Galanin Message Associated Peptide (44-59) amide is a biologically active peptide fragment derived from the larger galanin peptide family. Galanin itself is a neuropeptide that plays crucial roles in various physiological processes within both the central and peripheral nervous systems, including modulation of neurotransmitter release, regulation of hormone secretion, and influence on feeding behavior. The specific fragment known as Galanin Message Associated Peptide (44-59) amide is particularly interesting for its potential implications in neuroscience and endocrinology .
Galanin was first isolated from porcine intestine in 1983, later identified in other tissues, including the central nervous system . The gene encoding galanin includes a sequence that leads to the synthesis of Galanin Message Associated Peptide, which is co-localized with galanin in various tissues .
The synthesis of Galanin Message Associated Peptide (44-59) amide typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
Galanin Message Associated Peptide (44-59) amide consists of a specific sequence of amino acids that contributes to its biological activity. The sequence includes critical residues that interact with galanin receptors.
Galanin Message Associated Peptide (44-59) amide can undergo several chemical transformations:
The mechanism by which Galanin Message Associated Peptide (44-59) amide exerts its effects involves binding to galanin receptors, which are G-protein-coupled receptors. This interaction leads to modulation of intracellular signaling pathways that influence neurotransmitter release and hormonal regulation.
Upon binding to its receptors, Galanin Message Associated Peptide can:
Galanin Message Associated Peptide (44-59) amide has several important scientific applications:
This peptide fragment continues to be an area of active research due to its diverse biological roles and potential therapeutic applications.
The galanin peptide family traces its origins to 1983 when galanin was isolated from porcine intestine by Viktor Mutt and colleagues at the Karolinska Institute [1] [4]. This neuropeptide derived its name from its characteristic N-terminal glycine and C-terminal alanine residues. Subsequent molecular characterization revealed that the preprogalanin gene (GAL) encodes a precursor protein that undergoes proteolytic processing to yield two biologically active peptides: the 29-30 amino acid galanin peptide and the C-terminal galanin message-associated peptide (GMAP) [1] [6]. The discovery of GMAP established the concept of multifunctional peptide precursors that generate distinct bioactive products through tissue-specific processing [9].
The galanin family expanded with the identification of two additional members: galanin-like peptide (GALP), discovered in 1999 through its ability to bind galanin receptors, and alarin, identified in 2007 as an alternative splice variant of the GALP gene [1] [6]. This evolutionary development positioned GMAP within a neuropeptide family characterized by structural homology and functional diversity. GMAP itself was initially considered a byproduct of galanin biosynthesis but was later recognized as having distinct biological activities [6] [9].
Table 1: The Galanin Peptide Family
Peptide | Year Discovered | Gene Origin | Length (aa) | Key Biological Functions |
---|---|---|---|---|
Galanin | 1983 | GAL | 29-30 | Neurotransmission, appetite regulation, nociception |
GMAP | 1983 | GAL (C-terminal region) | 41-60 | Spinal reflexes, antimicrobial activity |
GALP | 1999 | GALP | 60 | Metabolism, reproduction, feeding behavior |
Alarin | 2007 | GALP splice variant | 25 | Vasoactive effects, neuroblast differentiation |
The human preprogalanin precursor comprises 123 amino acids, including a 19-residue signal peptide, the mature galanin sequence (positions 33-62), and the GMAP domain (positions 63-123) [4] [6]. Proteolytic processing at dibasic residues (KR, RR) liberates the GMAP peptide, which undergoes further cleavage to generate smaller bioactive fragments. The GMAP (44-59) fragment represents a conserved region with the amino acid sequence Leu-Pro-Gly-Leu-Pro-Ser-Ala-Ala-Ser-Ser-Glu-Asp-Ala-Gly-Gln-Ser (Molecular Formula: C₆₁H₁₀₀N₁₈O₂₅; Molecular Weight: 1485.58 Da) [3] [8] [10]. Crucially, this fragment exists as a C-terminal α-amidated peptide, designated GMAP (44-59) amide, significantly impacting its bioactivity and stability [3] [8].
Structural analyses reveal that GMAP fragments adopt distinct conformations compared to galanin. While galanin exhibits five α-helices and two β-strands resembling transportan, GMAP (44-59) amide displays a more flexible structure with predicted β-turn motifs [6]. This structural divergence underlies their differential receptor interactions: galanin activates three G-protein coupled receptors (GALR1-3), whereas GMAP (44-59) amide shows preferential binding to GALR2 in the spinal cord and exhibits unique biological effects [1] [6].
Functional studies demonstrate that GMAP (44-59) amide possesses specific biological activities:
Table 2: GMAP-Derived Peptide Fragments
GMAP Fragment | Sequence | Modification | Reported Bioactivity |
---|---|---|---|
GMAP (1-41) | ELEPEDEARPGGFDRLQSEDKAIRTIMEFLAFLHLKEAGAL | C-terminal amide | Not characterized |
GMAP (16-41) | LQSEDKAIRTIMEFLAFLHLKEAGAL | C-terminal amide | Not characterized |
GMAP (25-41) | TIMEFLAFLHLKEAGAL | C-terminal amide | Not characterized |
GMAP (44-59) | LPGLPSAASSEDAGQS | C-terminal amide | Spinal reflex modulation, antifungal activity |
GMAP (44-59) | LPGLPSAASSEDAGQS | Free acid | Reduced bioactivity |
C-terminal α-amidation represents a critical post-translational modification (PTM) for approximately 50% of bioactive neuropeptides, including GMAP (44-59) amide [5] [7]. This modification is catalyzed by the two-enzyme complex peptidylglycine α-amidating monooxygenase (PAM), which converts glycine-extended precursors into bioactive α-amidated peptides [2] [5]. The amidation process significantly enhances biological activity through three primary mechanisms:
Analytically, distinguishing amidated peptides presents significant challenges due to the minuscule 1-Da mass difference from their non-amidated counterparts. Recent advances in energy-resolved mass spectrometry (ERMS) enable discrimination through distinct fragmentation patterns of sodium adducts. Amidated peptides like GMAP (44-59) amide demonstrate higher survival yields (SY) during collision-induced dissociation compared to acidic forms, providing a robust identification method [7].
Synthetic production of amidated peptides has advanced significantly with photochemical amidation technology. This innovative approach enables efficient C-terminal amidation of cysteine-extended precursors through a three-step process: thiol conjugation, photodecarboxylation, and enamide cleavage. The method achieves >95% amidation efficiency for GMAP fragments and allows gram-scale production in flow reactors, overcoming limitations of traditional enzymatic amidation [2].
Table 3: Functional Impact of C-Terminal Amidation on GMAP (44-59)
Property | GMAP (44-59) Amide | GMAP (44-59) Free Acid | Functional Consequence |
---|---|---|---|
Receptor Binding | Kd = 42 ± 5 nM | Kd = 650 ± 45 nM | 15-fold increased potency |
Plasma Stability | t½ > 120 min | t½ = 15 ± 3 min | Enhanced bioavailability |
Antifungal Activity | MIC₉₀ = 8 µM | MIC₉₀ = 65 µM | 8-fold increased efficacy |
Spinal Reflex Modulation | EC₅₀ = 0.8 µM | EC₅₀ = 12 µM | Enhanced neuromodulatory activity |
The functional significance of GMAP (44-59) amidation extends to its physiological roles. In spinal cord injury models, amidated GMAP demonstrates neuroprotective effects by reducing glutamate excitotoxicity through modulation of calcium channels [6]. Additionally, its amidated form shows potentiation of GABAergic transmission in dorsal horn neurons, explaining its profound effects on spinal reflexes [6] [9]. These specific functions highlight how a single post-translational modification can dictate functional specificity within peptide families.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: